molecular formula C9H5BrClN3 B8301828 4-(5-Bromo-2-chloropyridin-3-yl)pyrimidine

4-(5-Bromo-2-chloropyridin-3-yl)pyrimidine

Cat. No.: B8301828
M. Wt: 270.51 g/mol
InChI Key: NXEVXMQUPZGSOK-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chloropyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H5BrClN3 and its molecular weight is 270.51 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5BrClN3

Molecular Weight

270.51 g/mol

IUPAC Name

4-(5-bromo-2-chloropyridin-3-yl)pyrimidine

InChI

InChI=1S/C9H5BrClN3/c10-6-3-7(9(11)13-4-6)8-1-2-12-5-14-8/h1-5H

InChI Key

NXEVXMQUPZGSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-chloronicotinic acid (10.0 g, 42.3 mmol) was treated with thionyl chloride (10.0 mL, 137 mmol) and heated to 50° C. for 18 hours. The volatiles were removed and the resulting crude acyl chloride was treated with 80 mL anhydrous THF, trimethylsilylacetylene (5.98 mL, 42.3 mmol), and copper iodide (322 mg, 1.79 mmol). The suspension was sparged with argon for 30 seconds then dichloropalladium bistriphenylphosphine (594 mg, 0.846 mmol) was added followed by triethylamine (6.18 mL, 44.4 mmol). After a brief exotherm, the reaction mixture was stirred at ambient temperature for 1 hour before addition of formamidine hydrochloride (4.09 g, 50.8 mmol), sodium carbonate monohydrate (15.7 g, 127 mmol), and methanol (100 mL). After stirring at ambient temperature (mild exotherm) for 15 minutes, the reaction was heated to reflux for 3 hours. The mixture was then allowed to cool before it was filtered through Celite and concentrated in vacuo. The resulting oil was purified by column chromatography using 10-70% EtOAc/hexanes and triturated with diethyl ether to afford the title compound as a tan, crystalline solid. MS m/z=270 (M+H)+. Calc'd for C9H5BrClN3: 270.52.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.98 mL
Type
reactant
Reaction Step Two
Quantity
322 mg
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
dichloropalladium bistriphenylphosphine
Quantity
594 mg
Type
reactant
Reaction Step Three
Quantity
6.18 mL
Type
reactant
Reaction Step Four
Quantity
4.09 g
Type
reactant
Reaction Step Five
Name
sodium carbonate monohydrate
Quantity
15.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

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